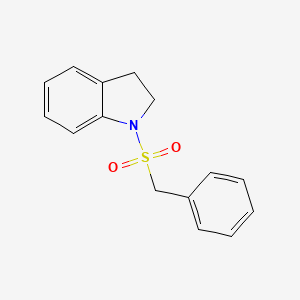![molecular formula C15H14N4O4 B5828052 N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide](/img/structure/B5828052.png)
N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide is a synthetic organic compound with the molecular formula C15H14N4O4 and a molecular weight of 314.29606 g/mol . This compound is characterized by the presence of a nitrophenyl group, a propanoyl group, and a pyridine carboximidamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide typically involves the following steps:
Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with propanoic acid in the presence of a suitable catalyst to form the 4-nitrophenylpropanoyl intermediate.
Coupling with Pyridine Carboximidamide: The intermediate is then coupled with pyridine-2-carboximidamide under controlled conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine carboximidamide moiety may also play a role in binding to nucleic acids or other biomolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{[2-(4-nitrophenyl)acetyl]oxy}pyridine-2-carboximidamide
- N’-{[2-(4-nitrophenyl)butanoyl]oxy}pyridine-2-carboximidamide
- N’-{[2-(4-nitrophenyl)pentanoyl]oxy}pyridine-2-carboximidamide
Uniqueness
N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(11-5-7-12(8-6-11)19(21)22)15(20)23-18-14(16)13-4-2-3-9-17-13/h2-10H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVBCAJUMFRBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
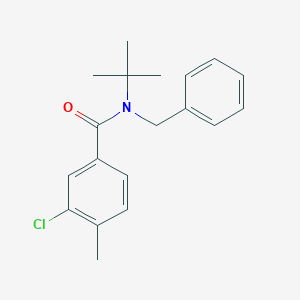
![N-cyclopentyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5827985.png)
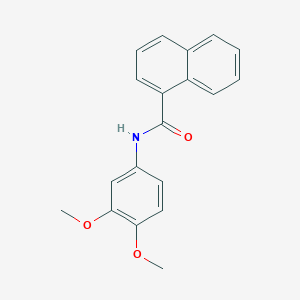
![2-[(2-chlorobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5828010.png)
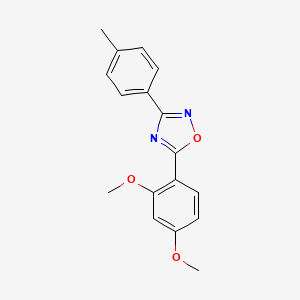
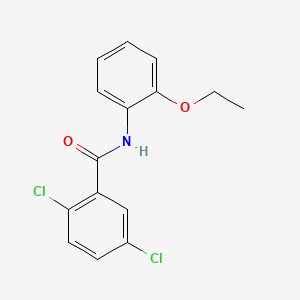
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5828020.png)
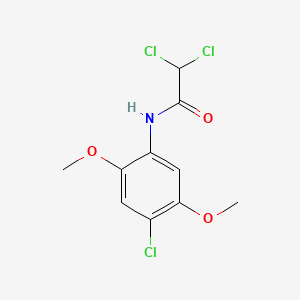
![2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B5828035.png)
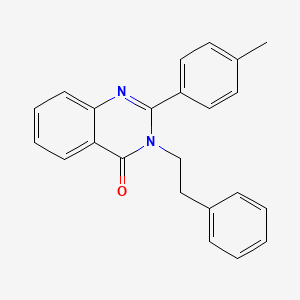
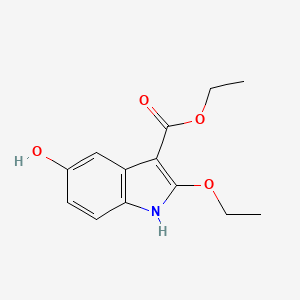
![N-benzyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5828055.png)

